2-Ethylhexyl 3-mercaptopropionate
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethylhexyl 3-mercaptopropionate involves the esterification of 3-mercaptopropionic acid with 2-ethylhexanol . This reaction results in the formation of the ester, which is the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethylhexyl group (2-ethylhexyl) attached to the sulfur atom of the mercaptopropionate moiety. The ester linkage is formed between the sulfur and the carboxylic acid group .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
2-Ethylhexyl 3-mercaptopropionate plays a significant role in organic synthesis. One example is its use in the synthesis of S-linked bisporphyrins through a nucleophilic aromatic substitution reaction with meso 2-ethylhexyl-3-mercaptopropionate substituted porphyrins (Ryan et al., 2014). It also serves as an odorless reagent and S-protecting group in the synthesis of 2′-deoxy-6-thioguanosine (Onizuka et al., 2009), and as a thiol surrogate and protective group for arylthiols under Suzuki-Miyaura conditions (Itoh & Mase, 2006).
Nanotechnology and Sensor Development
In nanotechnology, this compound is involved in the development of sensors and nanoparticles. It has been used in the synthesis of TiO2-Au nanoparticles as sensors for 3-mercaptopropionic acid detection in aquatic environments (Montoya‐Villegas et al., 2019). Additionally, its role in the emergence of 2MPA as an effective coating for highly stable and luminescent quantum dots highlights its importance in materials science (Acar et al., 2009).
Food Science and Oenology
In food science, this compound has been identified as a powerful aroma compound in cheeses like Munster and Camembert (Sourabié et al., 2008). It is also relevant in the analysis of varietal thiols in wine, contributing to flavor and aroma profiles (Herbst-Johnstone et al., 2013).
Biomedical Applications
In biomedical research, this compound is used in the synthesis of novel pharmaceutical compounds, such as the transformation of venlafaxine to O-desmethylvenlafaxine (Furlan et al., 2015), and in conjugation with peptides or proteins for applications like cell labeling (Shan et al., 2008).
Environmental Science
In environmental science, this compound's derivatives, like 3-mercaptopropionic acid, are studied for their roles in biotransformations of organosulfur compounds in sediments, highlighting its significance in ecological and biogeochemical processes (Kiene & Taylor, 1988).
Mechanism of Action
Target of Action
2-Ethylhexyl 3-Mercaptopropionate, also known as 2-ethylhexyl 3-mercaptopropanoate, is primarily used in the synthesis of pharmaceuticals . .
Mode of Action
It is known to react with other thiols , which suggests that it may interact with thiol-containing molecules or enzymes in its target pathways.
Biochemical Pathways
Given its reactivity with thiols , it may influence pathways involving thiol-containing molecules or enzymes.
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is used to make certain polymers that show long-term stability , suggesting that it may have stabilizing effects in its target pathways.
Action Environment
It is known to be stable under inert atmosphere and room temperature , suggesting that these conditions may be optimal for its action.
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl 3-mercaptopropionate plays a significant role in biochemical reactions, particularly those involving thiol groups. It interacts with enzymes and proteins that contain cysteine residues, forming disulfide bonds. This interaction can modify the activity of these enzymes and proteins, influencing various biochemical pathways. For example, this compound can act as a chain transfer agent in polymerization reactions, affecting the molecular weight and properties of the resulting polymers .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modifying the redox state of cysteine residues in signaling proteins. This modification can alter gene expression and cellular metabolism. In some cases, this compound has been shown to induce oxidative stress in cells, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds with cysteine residues in proteins. This interaction can inhibit or activate enzymes, depending on the specific protein and the context of the reaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects. These toxic effects may include oxidative stress, inflammation, and cell death. It is important to determine the appropriate dosage to avoid adverse effects in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to thiol metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, influencing the redox state of cells. These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound’s hydrophobic nature allows it to easily cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the specific cellular context. The compound’s localization can influence its activity and the overall cellular response to its presence .
Properties
IUPAC Name |
2-ethylhexyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUODCTNNAKSRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866151 | |
Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to pale yellow liquid; Sweet penetrating aroma | |
Record name | 2-Ethylhexyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-Ethylhexyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.970 (20°) | |
Record name | 2-Ethylhexyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50448-95-8 | |
Record name | 2-Ethylhexyl 3-mercaptopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50448-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl 3-mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050448958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5186THXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the use of 2-Ethylhexyl 3-mercaptopropionate in synthesizing sulfur-linked porphyrin dimers. Can you elaborate on the reaction mechanism and its significance?
A2: this compound plays a crucial role in forming sulfur-linked porphyrin dimers through an intriguing nucleophilic aromatic substitution (SNAr) reaction. [] Initially, a base deprotonates the thiol group of a meso 2-ethylhexyl-3-mercaptopropionate-substituted porphyrin, generating a thiolate anion. This anion then acts as a nucleophile, attacking another porphyrin molecule in an SNAr fashion, ultimately forming the S-linked dimer. [] This approach provides a controlled and efficient route to these dimers, which are of significant interest in materials science and supramolecular chemistry due to their unique photophysical and electrochemical properties.
Q2: The provided research highlights the application of this compound in specific chemical reactions. Are there other potential applications for this compound in research or industry?
A3: Given its demonstrated utility as a thiol protecting group and its participation in SNAr reactions, this compound holds promise for various applications. [, ] Its compatibility with the Suzuki-Miyaura reaction, a widely used carbon-carbon bond formation reaction, suggests its potential in synthesizing diverse compound libraries for drug discovery and materials science. [] Furthermore, its ability to generate thiolate anions under mild conditions could be exploited in developing novel thiol-ene reactions, click chemistry, and surface modification strategies. Further research exploring its reactivity and compatibility with different chemical transformations could unlock even more applications for this versatile compound.
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